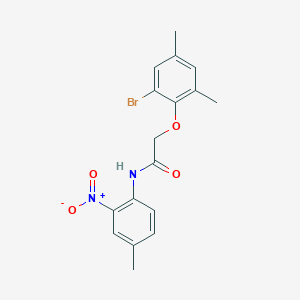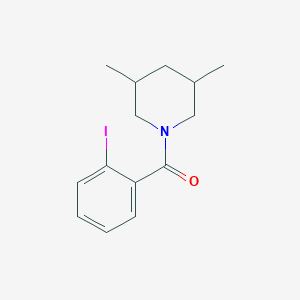![molecular formula C26H19F3N2O5 B12456307 4-[[4-[2-Cyano-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl]-2-methoxyphenoxy]methyl]benzoic acid CAS No. 732252-99-2](/img/structure/B12456307.png)
4-[[4-[2-Cyano-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl]-2-methoxyphenoxy]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a benzoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions using specific reagents. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, researchers may investigate its potential as a therapeutic agent for various diseases. Additionally, its unique structure makes it a valuable compound for industrial applications, such as the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to certain enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Understanding the precise mechanism of action requires detailed studies using techniques such as molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID stands out due to its unique combination of functional groups. Similar compounds may include other benzoic acid derivatives or molecules containing cyano and trifluoromethyl groups. the specific arrangement of these groups in 4-{4-[(1Z)-2-CYANO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]-2-METHOXYPHENOXYMETHYL}BENZOIC ACID gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
732252-99-2 |
|---|---|
Formule moléculaire |
C26H19F3N2O5 |
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
4-[[4-[2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C26H19F3N2O5/c1-35-23-12-17(7-10-22(23)36-15-16-5-8-18(9-6-16)25(33)34)11-19(14-30)24(32)31-21-4-2-3-20(13-21)26(27,28)29/h2-13H,15H2,1H3,(H,31,32)(H,33,34) |
Clé InChI |
VNDPPMYZUPEYBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456224.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate](/img/structure/B12456235.png)

![4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12456243.png)

![[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
![N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12456255.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12456270.png)

![N'-[2-(benzylsulfanyl)acetyl]furan-2-carbohydrazide](/img/structure/B12456275.png)

![N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12456294.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B12456302.png)
